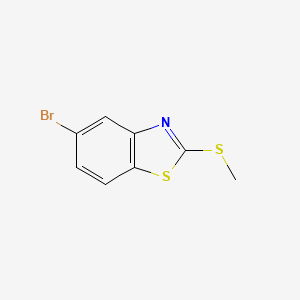

6-(溴甲基)-3,4-二氢-2H-1,5-苯并二氧杂菲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, catalysts, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis

Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with various reagents, the products formed, and the mechanisms of these reactions .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .科学研究应用

Synthesis of Quinoline Derivatives

This compound serves as a valuable building block in the synthesis of quinoline derivatives, which are prominent in medicinal chemistry. Researchers have utilized it to create ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, a key intermediate for synthesizing fused quinoline or bisquinoline systems . These quinoline derivatives have potential applications in drug development, particularly as antimalarial and anticancer agents.

Radical Bromination Reactions

The compound is used in radical bromination reactions facilitated by visible light. This method represents an improvement over traditional bromination techniques, offering a more efficient and higher-yielding approach to synthesizing brominated compounds . Such advancements in bromination reactions are crucial for developing new pharmaceuticals and agrochemicals.

Block Copolymer Synthesis

In polymer science, 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is used to synthesize block copolymers via reversible addition-fragmentation chain transfer (RAFT) and free-radical polymerization (FRP) techniques . Block copolymers have diverse applications, including drug delivery systems, nanotechnology, and materials science.

Polymerization Initiator

The compound acts as a polymerization initiator, particularly in the synthesis of poly(methyl methacrylate) (PMMA) block copolymers . PMMA finds extensive use in biomedical devices, as a bone cement, and in contact lenses, highlighting the significance of this application.

Organic Synthesis

It is a versatile reagent in organic synthesis, enabling the creation of complex molecules through various chemical transformations. Its role in the synthesis of diethers via the Williamson reaction is one such example . These diethers can be further functionalized to produce a wide range of organic compounds.

Electrochemical Bromination

The compound is also involved in electrochemical bromination processes. This technique is advantageous for its selectivity and control over the bromination reaction, which is essential for synthesizing compounds with precise bromine placement .

作用机制

安全和危害

属性

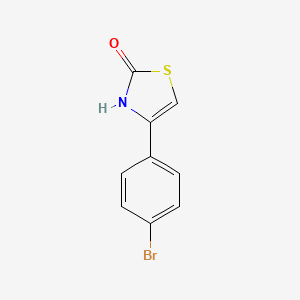

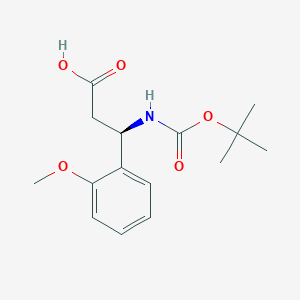

IUPAC Name |

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-7-8-3-1-4-9-10(8)13-6-2-5-12-9/h1,3-4H,2,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRNTKFXSFDJCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2OC1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383513 |

Source

|

| Record name | 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |

CAS RN |

499770-96-6 |

Source

|

| Record name | 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)